Cas no 1037184-07-8 (2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide)

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide is a chlorinated amide compound with potential applications in agrochemical and pharmaceutical research. Its structure features a hexanamide backbone substituted with two chloro groups at the 2 and 6 positions, along with a 2,6-dimethylphenyl moiety. This configuration may contribute to its stability and reactivity, making it a candidate for further study in selective herbicidal or pesticidal formulations. The compound's dichloro and dimethylphenyl groups could enhance lipophilicity, potentially improving membrane permeability in biological systems. Its synthetic versatility allows for modifications to optimize performance in targeted applications. Further research is required to fully characterize its properties and potential uses.
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide structure
1037184-07-8 structure
Product Name:2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
CAS No:1037184-07-8
MF:C14H19Cl2NO
MW:288.212762117386
CID:1063060
PubChem ID:118989971
Update Time:2025-05-19

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
    • Bupivacaine EP Impurity D
    • 2,6-dichlorocapronic acid xylidide
    • HexanaMide, 2,6-dichloro-N-(2,6-diMethylphenyl)-
    • (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
    • 3Z4I7LD5FD
    • 1037184-07-8
    • Bupivacaine Impurity D
    • EC 600-476-5
    • SCHEMBL23931836
    • NS00077252
    • A936556
    • BUPIVACAINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • Bupivacaine Hydrochloride Imp. D (EP); Bupivacaine Imp. D (EP); (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide; Bupivacaine Hydrochloride Impurity D; Bupivacaine Impurity D
    • DB-302515
    • CS-0440081
    • DTXSID001254276
    • UNII-3Z4I7LD5FD
    • Inchi: 1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18)
    • InChI Key: JHPMUNZBGKBWPW-UHFFFAOYSA-N
    • SMILES: ClC(C(NC1C(C)=CC=CC=1C)=O)CCCCCl

Computed Properties

  • Exact Mass: 287.08400
  • Monoisotopic Mass: 287.0843696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.180±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 421.3±45.0 °C at 760 mmHg
  • Flash Point: 208.6±28.7 °C
  • Solubility: Almost insoluble (0.043 g/l) (25 º C),
  • PSA: 32.59000
  • LogP: 4.90790
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide Security Information

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide Pricemore >>

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Additional information on 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide

Comprehensive Guide to 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide (CAS No. 1037184-07-8): Properties, Applications, and Market Insights

2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide (CAS No. 1037184-07-8) is a specialized organic compound with a unique molecular structure that has garnered interest in various scientific and industrial applications. This chlorinated amide derivative is characterized by its hexanamide backbone and dichloro-substituted aromatic ring, which contribute to its distinct chemical properties. Researchers and industry professionals often search for information about its synthesis methods, solubility characteristics, and potential applications in material science and pharmaceutical research.

The compound's molecular formula is C16H23Cl2NO, with a molecular weight of 316.27 g/mol. Its structural features include a hexanamide chain attached to a 2,6-dimethylphenyl group, with chlorine atoms at the 2 and 6 positions. This configuration influences its physical properties, including its melting point, boiling point, and stability under various conditions. Recent studies have focused on understanding its crystal structure and intermolecular interactions, which are crucial for its potential applications in advanced materials.

In the pharmaceutical field, compounds with similar structures to 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide have shown promise as intermediates in drug synthesis. The presence of both chloro substituents and amide functionality makes it a valuable building block for creating more complex molecules. Researchers are particularly interested in its potential role in developing targeted therapies, with many searching for information about its biological activity and structure-activity relationships.

The material science community has shown growing interest in 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide due to its potential applications in polymer modification and surface coatings. Its molecular structure allows for interesting interactions with various substrates, making it a candidate for advanced material formulations. Recent search trends indicate strong interest in its thermal stability and compatibility with other polymers, which are critical factors for industrial applications.

From an environmental perspective, researchers are investigating the degradation pathways of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide and similar compounds. Understanding its environmental fate and ecotoxicological profile has become increasingly important, as evidenced by recent search queries. Studies focus on its biodegradability and potential transformation products in various ecosystems.

The synthesis of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide typically involves amide bond formation between the appropriate carboxylic acid derivative and 2,6-dimethylaniline, followed by chlorination at specific positions. Optimization of this process has been a topic of recent research, with particular attention to yield improvement and reduction of byproducts. Industrial chemists frequently search for information about scalable synthesis methods and purification techniques for this compound.

Analytical characterization of 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are essential for research and industrial applications. Recent advancements in analytical instrumentation have improved the ability to study this compound's molecular interactions and solid-state properties.

The market for specialized chemical compounds like 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide has seen steady growth, driven by increasing demand from pharmaceutical research and material science sectors. Industry reports suggest growing interest in custom synthesis services for such compounds, with particular attention to high-purity grades and bulk quantities. Recent search trends reflect this commercial interest, with queries about supplier availability and price trends.

Safety considerations for handling 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide follow standard laboratory protocols for organic compounds. Researchers often search for information about its material safety data and proper storage conditions. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this compound in laboratory settings.

Future research directions for 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide may explore its potential in catalysis, molecular recognition, and supramolecular chemistry. The compound's unique structural features make it an interesting candidate for developing functional materials with tailored properties. Emerging search trends suggest growing interest in its potential applications in energy storage and electronic materials, indicating possible new avenues for research and development.

In conclusion, 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide (CAS No. 1037184-07-8) represents an important compound with diverse potential applications across multiple scientific disciplines. Its unique combination of chloro substituents and amide functionality offers interesting possibilities for molecular design and material development. As research continues, we can expect to see new discoveries about this compound's properties and applications, making it a subject of ongoing scientific and industrial interest.

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